XLogP3 Lipophilicity Comparison
The computed lipophilicity (XLogP3) of methyl 3‑bromo‑2,4‑difluorobenzoate is 2.6, which is 0.1 log unit lower than that of its 5‑bromo regioisomer (2.7) and 0.7 log unit higher than that of the non‑brominated analog methyl 2,4‑difluorobenzoate (1.9) [REFS‑1][REFS‑2][REFS‑3]. The topological polar surface area (TPSA) remains constant at 26.3 Ų for all three compounds, indicating that the difference in XLogP3 arises solely from the specific halogenation pattern [REFS‑1][REFS‑2][REFS‑3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Methyl 5‑bromo‑2,4‑difluorobenzoate = 2.7; Methyl 2,4‑difluorobenzoate = 1.9 |
| Quantified Difference | 0.1 lower than 5‑bromo isomer; 0.7 higher than non‑brominated analog |
| Conditions | Computed by XLogP3 3.0 algorithm on PubChem |
Why This Matters
A 0.7 log unit increase in lipophilicity significantly affects membrane permeability and oral bioavailability, making the 3‑bromo‑2,4‑difluoro pattern a distinct starting point for optimizing ADME properties in drug discovery.
- [1] PubChem. (2025). Methyl 3‑bromo‑2,4‑difluorobenzoate – Computed Properties. CID 77058979. View Source
- [2] PubChem. (2025). Methyl 5‑bromo‑2,4‑difluorobenzoate – Computed Properties. CID 18007754. View Source
- [3] PubChem. (2025). Methyl 2,4‑difluorobenzoate – Computed Properties. CID 2782897. View Source
